N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16ClF3N4O2 and its molecular weight is 424.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, as well as against powdery mildews and some leaf spot diseases in a broad range of crops .
Mode of Action
It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds .
Biochemical Pathways
It’s known that similar compounds can affect a wide variety of biochemical pathways, leading to their fungicidal activity .
Result of Action
Similar compounds have been known to exhibit fungicidal activity, suggesting that this compound may also have similar effects .
Biochemical Analysis
Biochemical Properties
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound binds to the active site of succinate dehydrogenase, inhibiting its activity and thereby disrupting the electron transport chain. This interaction is characterized by strong binding affinity due to the presence of the trifluoromethyl group, which enhances the compound’s lipophilicity and binding efficiency .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, particularly those involved in oxidative phosphorylation. The inhibition of succinate dehydrogenase leads to a decrease in ATP production, affecting cellular metabolism and energy homeostasis. Additionally, this compound can modulate gene expression by affecting transcription factors that respond to changes in cellular energy levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to penetrate cellular membranes and reach intracellular targets. Upon binding to succinate dehydrogenase, it induces conformational changes that inhibit the enzyme’s activity. This inhibition disrupts the electron transport chain, leading to reduced ATP synthesis and increased production of reactive oxygen species (ROS), which can further affect cellular functions .
Properties
IUPAC Name |
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N4O2/c1-11-15(16(27-29-11)12-5-3-2-4-6-12)18(28)25-8-7-24-17-14(20)9-13(10-26-17)19(21,22)23/h2-6,9-10H,7-8H2,1H3,(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGEMCQENPSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.